4-bromo-2-[(E)-[(3-fluoro-4-methylphenyl)imino]methyl]phenol
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Overview
Description
4-bromo-2-[(E)-[(3-fluoro-4-methylphenyl)imino]methyl]phenol is an organic compound with the molecular formula C14H11BrFNO It is a derivative of phenol, characterized by the presence of bromine, fluorine, and a Schiff base linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-[(E)-[(3-fluoro-4-methylphenyl)imino]methyl]phenol typically involves a multi-step reaction process. One common method includes the following steps:
Formation of the Schiff Base: The reaction between 4-bromo-2-hydroxybenzaldehyde and 3-fluoro-4-methylaniline in the presence of an acid catalyst, such as acetic acid, leads to the formation of the Schiff base.
Purification: The crude product is purified using recrystallization techniques, often employing solvents like ethanol or methanol.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-bromo-2-[(E)-[(3-fluoro-4-methylphenyl)imino]methyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The imine group can be reduced to form amines.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea under basic conditions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
4-bromo-2-[(E)-[(3-fluoro-4-methylphenyl)imino]methyl]phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 4-bromo-2-[(E)-[(3-fluoro-4-methylphenyl)imino]methyl]phenol is largely dependent on its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The Schiff base linkage and the presence of halogens (bromine and fluorine) contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-bromo-2-fluorophenol: Similar structure but lacks the Schiff base linkage.
4-bromo-2-methoxy-6-[(Z)-[(4-methylphenyl)imino]methyl]phenol: Contains a methoxy group instead of a hydroxy group.
4-bromo-2-fluoro-6-iodoanisole: Contains an iodine atom and a methoxy group.
Uniqueness
4-bromo-2-[(E)-[(3-fluoro-4-methylphenyl)imino]methyl]phenol is unique due to its specific combination of functional groups, including the Schiff base linkage, bromine, and fluorine atoms. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C14H11BrFNO |
---|---|
Molecular Weight |
308.14 g/mol |
IUPAC Name |
4-bromo-2-[(3-fluoro-4-methylphenyl)iminomethyl]phenol |
InChI |
InChI=1S/C14H11BrFNO/c1-9-2-4-12(7-13(9)16)17-8-10-6-11(15)3-5-14(10)18/h2-8,18H,1H3 |
InChI Key |
YAZBULFESSBGEH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N=CC2=C(C=CC(=C2)Br)O)F |
Origin of Product |
United States |
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